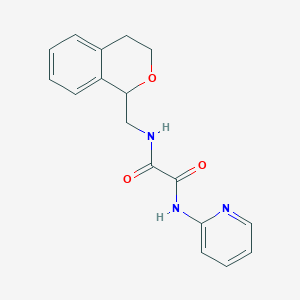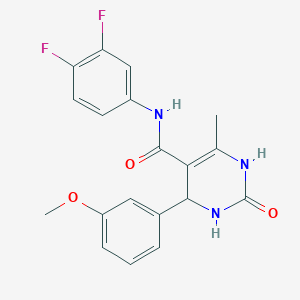
4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide
説明
4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, also known as BMS-345541, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit anti-inflammatory and anti-cancer properties.
作用機序
4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide exerts its therapeutic effects by inhibiting the activation of the NF-κB pathway, which plays a crucial role in the regulation of various cellular processes, including inflammation, cell survival, and proliferation. This compound inhibits the activation of NF-κB by targeting the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of IκBα, a negative regulator of NF-κB.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including inhibition of NF-κB activation, inhibition of pro-inflammatory cytokine production, induction of apoptosis, and inhibition of cell proliferation. This compound has also been shown to modulate the expression of various genes involved in cancer progression and inflammation.
実験室実験の利点と制限
4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. However, this compound has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research on 4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide, including the development of more potent and specific inhibitors of the NF-κB pathway, the evaluation of the efficacy of this compound in combination with other anti-cancer agents, and the investigation of the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to determine the optimal dosage, administration route, and toxicity profile of this compound in preclinical and clinical settings.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. This compound exerts its therapeutic effects by inhibiting the activation of the NF-κB pathway, which plays a crucial role in the regulation of various cellular processes. Further research is needed to fully understand the mechanisms of action and potential therapeutic applications of this compound.
科学的研究の応用
4-bromo-N-(4-methylphenyl)-3-(1-pyrrolidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and autoimmune diseases. In cancer, this compound has been found to inhibit the growth of various cancer cells, including breast, prostate, and colon cancer cells, by targeting the NF-κB pathway. In inflammatory disorders, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, by blocking the activation of NF-κB. In autoimmune diseases, this compound has been found to attenuate the development of autoimmune responses by inhibiting the activation of T cells.
特性
IUPAC Name |
4-bromo-N-(4-methylphenyl)-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c1-13-4-7-15(8-5-13)20-18(22)14-6-9-16(19)17(12-14)25(23,24)21-10-2-3-11-21/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSMUQFNSQWEMFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-benzyl-4-[(3,4-dichlorophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965497.png)
![2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3965510.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3965511.png)


![4-(2,4-dimethoxyphenyl)-5-methylthieno[2,3-d]pyrimidine](/img/structure/B3965519.png)
![6-amino-4-(2-chloro-6-fluorophenyl)-3-(4-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965522.png)
![N-[3-(2-hydroxyphenyl)propyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3965529.png)
![2-[(1-phenyl-1H-tetrazol-5-yl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)butanamide](/img/structure/B3965534.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B3965563.png)
![3-(4-methylbenzyl)-4-[(3-nitrophenyl)amino]-4-oxobutanoic acid](/img/structure/B3965565.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3965567.png)
